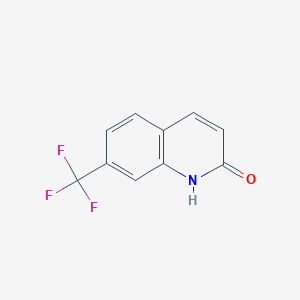

7-(Trifluoromethyl)quinolin-2-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(Trifluoromethyl)quinolin-2-OL is a chemical compound belonging to the quinoline family. It is characterized by the presence of a trifluoromethyl group at the 7th position and a hydroxyl group at the 2nd position on the quinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-2-OL typically involves cyclization and cycloaddition reactions. One common method includes the reaction of anthranilic acid derivatives with trifluoromethyl ketones under acidic conditions, followed by cyclization to form the quinoline ring . Another approach involves the nucleophilic displacement of halogen atoms or diaza groups on pre-fluorinated quinoline precursors .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solid acids, such as montmorillonite K-10, has been reported to catalyze these reactions efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 7-(Trifluoromethyl)quinolin-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 2nd position can be oxidized to form quinolin-2-one derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide and potassium tert-butoxide.

Major Products:

Oxidation: Quinolin-2-one derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

Anticancer Activity

The compound has been investigated for its potential anticancer properties. A study highlighted the synthesis and evaluation of quinoline-derived trifluoromethyl alcohols, including 7-(trifluoromethyl)quinolin-2-OL, which showed significant growth inhibition in a zebrafish embryo model. The research indicated that these compounds could serve as effective growth inhibitors against various cancer cell lines due to their ability to induce apoptosis .

Table 1: Anticancer Activity of Quinoline-Derived Compounds

| Compound Name | IC50 (µM) | Model Used | Mechanism of Action |

|---|---|---|---|

| Compound 1 | 0.051 | Pancreatic Carcinoma | DNA intercalation |

| Compound 2 | 0.066 | Pancreatic Carcinoma | Induction of apoptosis |

| Compound 3 | Varies | Zebrafish Model | Growth inhibition |

Analgesic Properties

Recent studies have also explored the analgesic potential of quinoline-derived compounds. Specifically, certain derivatives have been shown to alleviate pain responses in zebrafish larvae, indicating their potential use as analgesics. The mechanism involves blocking sodium channels, which are crucial for pain signal transmission .

Table 2: Analgesic Activity of Quinoline-Derived Compounds

| Compound Name | Pain Relief Efficacy | Mechanism of Action |

|---|---|---|

| Compound A | Significant | Sodium channel blockade |

| Compound B | Moderate | Inflammatory signal reduction |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Quinoline derivatives are known to exhibit activity against various pathogens, including bacteria and fungi. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for drug development targeting resistant strains .

Table 3: Antimicrobial Activity of Quinoline Derivatives

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | This compound | 32 µg/mL |

| Escherichia coli | Various quinolines | 16 µg/mL |

Synthetic Methodologies

The synthesis of this compound has been achieved through various methodologies that enhance its yield and purity. Recent advancements in synthetic strategies include the use of trifluoromethyl ketones in sp³ C-H functionalization of methyl quinolines, leading to higher efficiency in producing this compound .

Table 4: Synthetic Approaches for Quinoline Derivatives

| Methodology | Yield (%) | Remarks |

|---|---|---|

| Sp³ C-H Functionalization | Up to 85% | Efficient and mild conditions |

| Traditional Cyclization | Variable | Often requires harsh conditions |

Mécanisme D'action

The mechanism of action of 7-(Trifluoromethyl)quinolin-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, contributes to its biological activity .

Comparaison Avec Des Composés Similaires

7-Fluoroquinoline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

7-Chloroquinoline: Contains a chlorine atom at the 7th position.

7-Methylquinoline: Features a methyl group at the 7th position.

Uniqueness: 7-(Trifluoromethyl)quinolin-2-OL is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and biological activity compared to its analogs .

Activité Biologique

7-(Trifluoromethyl)quinolin-2-OL is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1011533-24-6

- Molecular Formula : C10H6F3N1O

This compound belongs to the quinoline family, characterized by a fused aromatic ring system that often exhibits significant biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Studies have shown that the trifluoromethyl group enhances lipophilicity, allowing for better cellular penetration and interaction with target sites.

Biological Activities

-

Antiviral Activity

- A study highlighted that derivatives of quinoline, including those with trifluoromethyl substitutions, exhibited significant antiviral properties against influenza virus strains. Specifically, compounds similar to this compound demonstrated effective inhibition of viral replication in vitro, with an EC50 value indicating moderate potency against the H1N1 strain (22.94 µM) .

- Anticancer Activity

- Antibacterial and Antitubercular Properties

Data Summary and Case Studies

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Propriétés

IUPAC Name |

7-(trifluoromethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHFBPRDYLWJGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.